![molecular formula C18H15BrN2O2 B2574602 N-(3,4-dimethylbenzyl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1207050-44-9](/img/structure/B2574602.png)
N-(3,4-dimethylbenzyl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylbenzyl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide, also known as DMBOQA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its mechanism of action has been the subject of extensive study.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Activity
Research into the antimicrobial and antiprotozoal efficacy of quinoxaline-oxadiazole hybrids, including compounds structurally related to N-(3,4-dimethylbenzyl)-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide, has shown promising results. Patel et al. (2017) synthesized a series of these hybrids, demonstrating significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and short-term in vivo models, comparing favorably to reference drugs (Patel et al., 2017).
Structural Studies and Fluorescence Properties
Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, revealing that certain compounds form gels or crystalline solids under specific conditions. These structures exhibited varied fluorescence emissions, with some showing stronger emissions at lower wavelengths compared to the parent compound, indicating potential applications in fluorescence-based assays and materials science (Karmakar et al., 2007).
Anticancer Activity
The search for novel anticancer agents has led to the investigation of quinoline and oxadiazole derivatives. El Rayes et al. (2022) synthesized a series of quinoxaline derivatives, evaluating their efficacy against HCT-116 and MCF-7 cancer cells. Several compounds displayed inhibitory actions, with one exhibiting particularly high activity, suggesting a potential pathway for the development of new anticancer drugs (El Rayes et al., 2022).
Antitubercular Agents
Compounds with the quinoline oxadiazole structure have also been studied for their antitubercular properties. Pissinate et al. (2016) synthesized 2-(quinolin-4-yloxy)acetamides that exhibited potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds showed no apparent toxicity to cell lines at effective concentrations, marking them as promising candidates for tuberculosis treatment development (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
methyl 4-(4-bromoanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-4-3-5-14-15(20-13-8-6-12(19)7-9-13)10-16(18(22)23-2)21-17(11)14/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEOEBRNXSQNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.